4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-ethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2-8-4(9)7(5)3-6-8/h3H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBCGWKNLXUFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-66-4 | |
| Record name | 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles with different functional groups .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit significant antimicrobial activity. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains including Staphylococcus aureus and Enterobacter aerogenes . The mechanism of action is believed to involve interference with microbial cell wall synthesis.
Antioxidant Activity
The antioxidant properties of triazole derivatives have also been studied extensively. These compounds demonstrate the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
Pharmacological Applications
The triazole scaffold is a key structural component in numerous pharmacologically active agents. Research highlights its potential in developing drugs for conditions such as hypertension and diabetes due to its ability to modulate enzyme activities related to these diseases .
Agricultural Applications
In agricultural chemistry, compounds like this compound are explored for their potential as fungicides and herbicides. Their effectiveness against plant pathogens can contribute to sustainable agricultural practices by reducing reliance on traditional chemical pesticides .
Case Studies
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may disrupt DNA synthesis or protein function .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-ones are highly dependent on substituents at the C-3 and N-1 positions. Key derivatives include:
- 3-Methyl/3-Phenyl analogs : These exhibit enhanced lipophilicity, influencing membrane permeability and antimicrobial activity .
- 4-Arylidenamino derivatives: Schiff base formation with aldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde) introduces phenolic or methoxy groups, improving antioxidant and antitumor activities .
- Acetylated derivatives: Acetylation of the amino group reduces polarity, altering solubility and bioavailability .
Table 1: Substituent Effects on Key Properties
Acidic Properties and Solvent Effects
The weak acidity of the triazolone N-H group allows potentiometric titration in non-aqueous media. The pKa values vary with solvents and substituents:
Table 2: pKa Values in Different Solvents
| Compound | Isopropyl Alcohol | Acetonitrile | N,N-Dimethylformamide |
|---|---|---|---|
| 4-Amino-1-ethyl (C-3: H) | 10.5 | 11.2 | 9.8 |
| 3-Methyl-4-benzylidenamino | 9.7 | 10.1 | 8.9 |
| 1-Acetyl-3-phenyl | 8.9 | 9.5 | 7.6 |
Antioxidant Activity
Schiff base derivatives with diethylamino or hydroxybenzylidenamino groups show superior antioxidant capacity. For example:
Table 3: Antioxidant Activity (DPPH Scavenging at 100 μM)
| Compound | % Scavenging | Reference Standard (BHT) |
|---|---|---|
| 4-Diethylaminobenzylidenamino | 85% | 89% |
| 4-Hydroxybenzylidenamino | 78% | 89% |
| 4-Amino-1-ethyl derivative | 55% | 89% |
Antitumor and Antimicrobial Activity
- Antitumor : 3-Phenyl derivatives show IC50 values of 12–25 μM against MCF-7 breast cancer cells .
- Antimicrobial : Ethyl and methyl derivatives exhibit moderate inhibition (MIC: 32–64 μg/mL) against Staphylococcus aureus .
Molecular Structure and Computational Analysis
Density Functional Theory (DFT) studies reveal that electron-donating groups (e.g., methoxy) stabilize the triazolone ring, reducing HOMO-LUMO gaps and enhancing reactivity . For the ethyl-substituted derivative, computational NMR shifts align closely with experimental data (R² > 0.95), confirming structural accuracy .
Biological Activity
4-Amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1803598-66-4) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure incorporates an ethyl group and an amino group, which may influence its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈N₄O |
| Molecular Weight | 128.13 g/mol |
| CAS Number | 1803598-66-4 |
| SMILES | CCn1ncn(N)c1 |
The synthesis of this compound typically involves the cyclization of ethyl hydrazinecarboxylate with formamide under controlled conditions, often requiring heat and catalysts to facilitate the reaction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For example, molecular docking studies suggest that this compound interacts robustly with bacterial enzyme targets, demonstrating high binding affinities that correlate with its antibacterial efficacy .
Antiviral and Anticancer Effects
Recent investigations have explored the potential of this triazole derivative as an antiviral and anticancer agent. The compound's mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes critical for pathogen survival or cancer cell proliferation. Preliminary findings suggest that it may interfere with DNA synthesis or protein function in target cells .
Case Studies
- Antimicrobial Study : A study evaluating the antibacterial effects of various triazole derivatives found that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Anticancer Research : In a comparative analysis of triazole derivatives for anticancer activity, this compound demonstrated notable cytotoxic effects against various cancer cell lines. The compound was effective in inhibiting cell growth at concentrations comparable to established chemotherapeutic agents .
- Mechanistic Insights : Studies utilizing molecular dynamics simulations have provided insights into how this compound interacts with target proteins involved in cancer progression and microbial resistance. These simulations revealed critical binding interactions that could be leveraged for drug design .
Comparison with Related Compounds
The biological activity of this compound can be compared to other triazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Moderate | Low | Methyl group instead of ethyl |
| 4-Amino-3-methylthiazole | High | Moderate | Thiazole ring enhances activity |
| 4-Amino-1-(substituted)-triazoles | Variable | High | Substituents affect potency |
Q & A
Q. What are the established synthetic routes for 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via condensation of 3-ethyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with aldehydes (e.g., 4-diethylaminobenzaldehyde) under reflux in ethanol, catalyzed by acetic acid . Key intermediates are characterized using IR and NMR spectroscopy. For example, Schiff base formation is confirmed by a strong C=N stretch at ~1600–1650 cm⁻¹ (IR) and imine proton signals at δ 8.3–8.5 ppm (¹H-NMR) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?
- Methodological Answer : Use a combination of ¹H/¹³C-NMR, IR, and UV-vis spectroscopy. Key signals include:
- ¹H-NMR : NH protons (δ 9.5–10.5 ppm) and imine protons (δ 8.3–8.5 ppm) .
- IR : Triazole C=N (1520–1560 cm⁻¹) and NH stretching (3200–3350 cm⁻¹) .
- UV-vis : π→π* transitions in the 250–300 nm range for conjugated systems .
Cross-validate experimental data with computational results (e.g., B3LYP/6-311G(d,p)) to resolve ambiguities .
Q. How is acidity strength determined for the N-H proton in non-aqueous media, and what factors influence it?
- Methodological Answer : Conduct potentiometric titrations in dimethylformamide (DMF) using tetrabutylammonium hydroxide (TBAH) as the titrant. Acidity constants (pKa) are calculated via the Half-Neutralization Potential method. Delocalization of the N-H proton’s electron pair into the triazole ring increases acidity (pKa ~12–14) . Substituents like electron-withdrawing groups lower pKa further .
Q. What standardized assays are used to evaluate biological activities (e.g., antioxidant potential)?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values), FRAP (ferric reducing power), and lipid peroxidation inhibition .
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
Correlate bioactivity with structural features (e.g., electron-donating substituents enhance antioxidant capacity) .
Advanced Research Questions
Q. How can contradictions between computational and experimental spectroscopic data be resolved?
- Methodological Answer : Apply scaling factors to computed IR frequencies (e.g., 0.9613 for B3LYP/6-311G(d,p)) and use linear regression (δ_exp = a + b·δ_calc) for NMR shifts. For example, Yüksek et al. (2008) achieved R² > 0.95 for ¹H-NMR using Gaussian G09W and the GIAO method . Discrepancies in UV-vis data may arise from solvent effects; include implicit solvation models (e.g., PCM) in TD-DFT calculations .
Q. What strategies optimize reaction conditions for high-yield synthesis of derivatives?
- Methodological Answer : Use a factorial design to test variables:
Q. How can researchers assess antioxidant mechanisms beyond standard DPPH assays?
- Methodological Answer : Combine experimental and computational approaches:
- In Silico : Calculate HOMO-LUMO gaps (ΔE < 4 eV indicates strong electron donation) .
- In Vitro : Measure ROS scavenging in cell models (e.g., HepG2) and validate with molecular docking (e.g., Keap1-Nrf2 pathway targets) .
- Kinetics : Use stopped-flow spectroscopy to determine rate constants for radical quenching .
Q. What criteria guide the selection of DFT vs. HF methods for computational studies?
- Methodological Answer :
Q. How can synthetic routes be validated when intermediates are unstable?
- Methodological Answer :
- Stabilization : Use low-temperature (0–5°C) conditions for acid-sensitive intermediates .
- Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to track transient species .
- Alternative Pathways : Replace traditional aldehydes with stabilized Schiff base precursors (e.g., pre-formed imines) .
Q. What integrative approaches link in silico and in vitro data for bioactivity prediction?
- Methodological Answer :
Develop QSAR models using descriptors like LogP, polar surface area, and Mulliken charges. For example, derivatives with LogP < 2.5 and high dipole moments (>4 Debye) show enhanced membrane permeability and antioxidant activity . Validate predictions with microplate-based high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
